N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
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Overview
Description
N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, a benzo-dioxine moiety, and a sulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps, starting with the preparation of the isoxazole ring. Isoxazoles can be synthesized through various methods, including metal-free synthetic routes that employ (3 + 2) cycloaddition reactions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several scientific research applications:
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules, contributing to the development of new synthetic methodologies.
Biology: Its unique structure allows for the exploration of its interactions with various biological targets, aiding in the study of enzyme inhibition and receptor binding.
Medicine: The compound’s potential therapeutic properties make it a candidate for drug development, particularly in the treatment of neurological disorders and cancer.
Industry: It can be used in the development of new materials and as a building block for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism by which N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide exerts its effects involves its interaction with specific molecular targets. The isoxazole ring is known to interact with monoamine oxidase enzymes, potentially inhibiting their activity . This inhibition can modulate neurotransmitter levels in the brain, offering therapeutic benefits for neurological conditions. Additionally, the sulfonamide group may interact with various enzymes and receptors, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(5-methylisoxazol-3-yl)malonamide: This compound shares the isoxazole ring but differs in its overall structure and functional groups.
N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea: Another isoxazole derivative with distinct biological activities.
Uniqueness
N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide stands out due to its combination of the isoxazole ring, benzo-dioxine moiety, and sulfonamide group. This unique structure imparts a diverse range of chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5S/c1-11-9-12(22-17-11)3-2-6-16-23(18,19)13-4-5-14-15(10-13)21-8-7-20-14/h4-5,9-10,16H,2-3,6-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSIKYXHELRACAD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCNS(=O)(=O)C2=CC3=C(C=C2)OCCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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